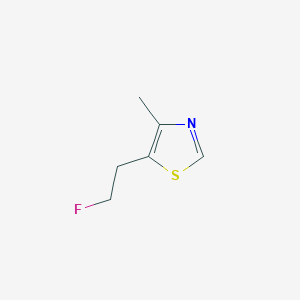

5-(2-Fluoroethyl)-4-methylthiazole

Description

Instead, structurally related analogs—such as 5-(2-hydroxyethyl)-4-methylthiazole, 5-(2-chloroethyl)-4-methylthiazole, and 5-(2-aminoethyl)-4-methylthiazole—are extensively documented. These compounds share the 4-methylthiazole core but differ in the functional group at the 5-position ethyl chain, leading to distinct physicochemical properties and applications.

Properties

Molecular Formula |

C6H8FNS |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

5-(2-fluoroethyl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C6H8FNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 |

InChI Key |

ZRWXVYNSPARWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)CCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

5-(2-Hydroxyethyl)-4-methylthiazole

- Key Properties: Molecular Formula: C₆H₉NOS . Role: A metabolite of thiamine (vitamin B₁) in mammals . Metabolism: Converted to 4-methylthiazole-5-acetic acid in rats (41% recovery rate) and detected in urine . Applications:

- Flavoring agent : Imparts meaty/nutty aromas in food .

- Synthetic precursor : Used to prepare chloroethyl derivatives (e.g., clomethiazole) via chlorination .

5-(2-Chloroethyl)-4-methylthiazole

- Key Properties :

- Molecular Formula : C₆H₈ClNS .

- Role : Intermediate in synthesizing clomethiazole , a sedative and anticonvulsant drug .

- Synthesis : Produced by reacting 5-(2-hydroxyethyl)-4-methylthiazole with thionyl chloride (40–85% yield) or phosphorus pentachloride .

- Metabolism : Rapidly metabolized to 4-methylthiazole-5-acetic acid and 5-(1-hydroxy-2-chloroethyl)-4-methylthiazole in humans .

5-(2-Aminoethyl)-4-methylthiazole Derivatives

- Example: Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole). Role: Potent histamine H₂ receptor agonist with high selectivity . Design: Incorporates an ethylamine side chain for receptor interaction, guided by quantum chemical studies .

Other Derivatives

- 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole : Fluorinated heterocycle used in advanced material science and drug discovery .

Data Tables

Table 1: Structural and Functional Comparison of 4-Methylthiazole Derivatives

Table 2: Metabolic Pathways of 5-(2-Hydroxyethyl)-4-methylthiazole

Research Implications for 5-(2-Fluoroethyl)-4-methylthiazole

- Predicted Properties: Fluorine’s electronegativity may enhance metabolic stability compared to hydroxyethyl or chloroethyl analogs. Potential applications in CNS drugs (e.g., fluorinated sedatives) or fluorinated agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.